![molecular formula C14H14N2O3S B5552826 N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5552826.png)
N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide
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Description
Synthesis Analysis
Synthesis of related compounds often involves the process of benzoylation, where an aminobenzothiazole derivative, for example, is reacted with a substituted benzoyl chloride. Such reactions are typically confirmed by gas chromatographic mass spectrometry (GC-MS) and characterized by high yield and purity (Prabukanthan et al., 2020).
Molecular Structure Analysis
Molecular structure is a critical aspect, usually determined through X-ray diffraction studies. Such studies reveal the crystalline system and space group, contributing to understanding the molecular geometry and intermolecular interactions. The compounds often crystallize in systems such as triclinic or monoclinic, with specific space groups indicating the arrangement of molecules in the solid state (Karabulut et al., 2014).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, including condensation and annulation, which are central to extending the chemical frameworks. The functional groups present, such as the amide and methoxy groups, play vital roles in these reactions, contributing to the chemical diversity and potential reactivity of the compounds (Huang et al., 2020).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystal stability, are crucial for practical applications. These properties are often determined using techniques such as thermal analysis (TGA & DTA) and are essential for predicting the compound's behavior under different environmental conditions (Prabukanthan et al., 2020).
Chemical Properties Analysis
The chemical properties of N-{[(2-furylmethyl)amino]carbonothioyl}-3-methoxybenzamide derivatives are largely defined by their functional groups and molecular structure. The presence of specific groups like carbonyl, amide, and methoxy influences reactivity, interaction with other molecules, and overall chemical behavior. Studies focusing on the molecular electrostatic potential and hydrogen bonding patterns help elucidate these properties and their impact on reactivity and interactions (Karabulut et al., 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(furan-2-ylmethylcarbamothioyl)-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-18-11-5-2-4-10(8-11)13(17)16-14(20)15-9-12-6-3-7-19-12/h2-8H,9H2,1H3,(H2,15,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLDGDPUXCOKHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(=S)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Furan-2-ylmethyl-3-(3-methoxy-benzoyl)-thiourea |
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